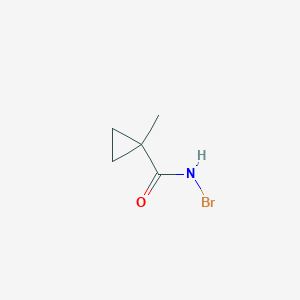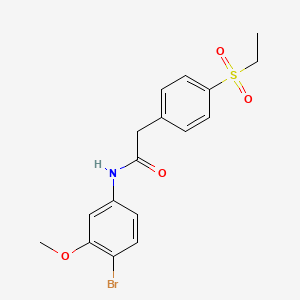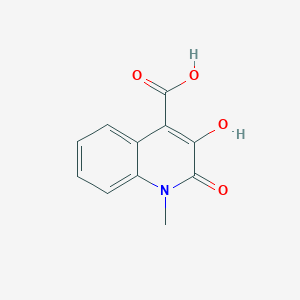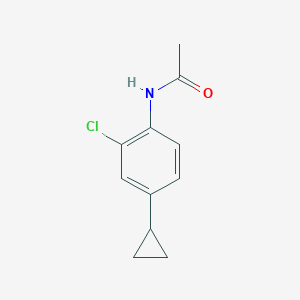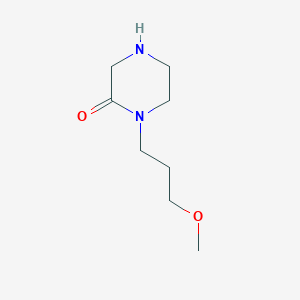![molecular formula C8H14N2O B13882055 [3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclization of hydrazines with α,β-alkynic aldehydes, followed by the addition of phenylselenyl chloride. This one-pot reaction enables the in situ formation of α,β-alkynic hydrazones, which undergo cyclization upon direct treatment with phenylselenyl chloride, leading to the formation of pyrazoles .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microbial biotransformations. Microbial approaches for the preparation of optically pure aromatic molecules have been described, which can be applied to the synthesis of pyrazole derivatives . These methods offer high enantio- and regio-selectivity and are more environmentally friendly compared to traditional chemical catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Pyrazole derivatives, including this compound, have shown potential as therapeutic agents for various diseases, including neurodegenerative disorders and cancer
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of [3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanol, 2-methyl-:
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring, used as a solvent and synthetic intermediate.
Uniqueness
[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol is unique due to its pyrazole ring structure, which imparts specific chemical and biological properties. This structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H14N2O |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-8(5-11)4-7(3)9-10/h4,6,11H,5H2,1-3H3 |
InChI-Schlüssel |
KYBCTLYLLYTBFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)CO)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


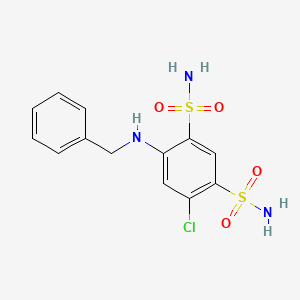
![tert-butyl 4-[(3,3-dimethyl-4H-isoquinolin-5-yl)oxy]piperidine-1-carboxylate](/img/structure/B13881977.png)
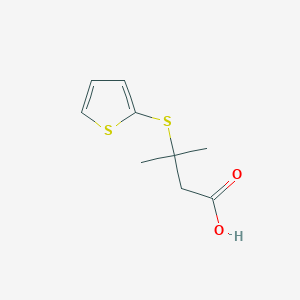
![4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13882000.png)
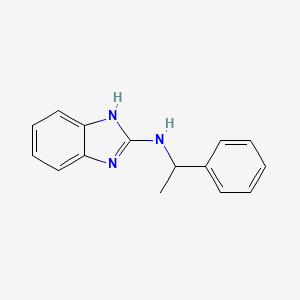

![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)
